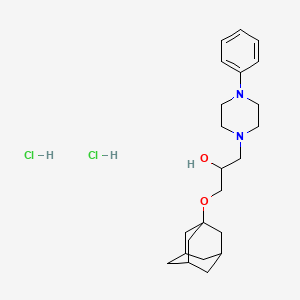

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound features a propan-2-ol backbone linking an adamantane-1-yloxy group and a 4-phenylpiperazine moiety, with dihydrochloride salt formation enhancing solubility. Adamantane contributes rigidity and lipophilicity, while the phenylpiperazine group may facilitate receptor binding, particularly in neurological or chemotherapeutic contexts (inferred from ). Its molecular formula is estimated as C₂₃H₃₄Cl₂N₂O₂ (MW ≈ 457.5 g/mol), aligning with analogs in and . Suppliers like Henan Fengda Chemical Co., Ltd. () indicate its availability for research.

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O2.2ClH/c26-22(16-24-6-8-25(9-7-24)21-4-2-1-3-5-21)17-27-23-13-18-10-19(14-23)12-20(11-18)15-23;;/h1-5,18-20,22,26H,6-17H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSSIIYOPOFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Adamantane Derivative: Adamantane is reacted with a suitable halogenating agent to introduce a halogen atom, forming an adamantyl halide.

Nucleophilic Substitution: The adamantyl halide undergoes nucleophilic substitution with a hydroxyalkylamine to form the adamantan-1-yloxy intermediate.

Piperazine Coupling: The intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to form the final product.

Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.

Substitution: Halogenation or other substitution reactions can occur on the phenyl ring or the adamantane moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Modified piperazine or phenyl derivatives.

Substitution Products: Halogenated derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological activities, primarily due to the presence of the adamantane and piperazine moieties.

- Antidepressant Activity : Research suggests that compounds with similar structures have shown efficacy in treating depression. The piperazine ring is known for its role in modulating serotonin receptors, which are crucial targets for antidepressants .

- Antipsychotic Effects : The phenylpiperazine component is often associated with antipsychotic activity. Studies have indicated that derivatives of phenylpiperazine can influence dopamine receptors, which are key in managing psychotic disorders .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of adamantane derivatives demonstrated that modifications to the piperazine group enhanced the antidepressant-like effects in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Antipsychotic Properties

Another investigation focused on the antipsychotic effects of related compounds, revealing that those with an adamantane backbone exhibited lower side effects compared to traditional antipsychotics. This study emphasized the importance of structural diversity in developing safer therapeutic agents for psychosis management .

Research Data Table

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()

- Key Difference : Methyl group replaces phenyl on piperazine.

- Impact: Reduced steric bulk and lower logP (estimated ~4.0 vs.

- Molecular Weight : 457.48 g/mol (C₂₄H₃₈Cl₂N₂O₂).

1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()

- Key Difference : Fluorine substituent on phenyl ring.

- Impact : Fluorine’s electronegativity may enhance dipole interactions and metabolic stability.

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()

Core Structural Modifications

1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride ()

- Key Difference: Adamantane replaced with 4-chlorophenoxy.

- Impact : Chlorine increases lipophilicity (logP ~5.0) but removes adamantane’s rigid, hydrophobic interactions.

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione ()

Data Table: Structural and Physicochemical Comparison

Biological Activity

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 1216870-65-3, is a synthetic derivative that combines adamantane and piperazine moieties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.

The molecular formula of this compound is , and it has a molecular weight of 443.4 g/mol. The structural characteristics include an adamantane core linked to a piperazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1216870-65-3 |

| Molecular Formula | C23H36Cl2N2O2 |

| Molecular Weight | 443.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine component is known to interact with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the pathophysiology of psychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperazine can inhibit human acetylcholinesterase, suggesting a potential role in cognitive enhancement and neuroprotection. Virtual screening has shown that such compounds can effectively bind to both peripheral anionic sites and catalytic sites on acetylcholinesterase, indicating their potential as therapeutic agents in Alzheimer's disease management .

In Vivo Studies

Animal studies have indicated that compounds similar to this compound can reduce anxiety-like behaviors and improve cognitive functions. For instance, administration of these compounds in rodent models led to significant improvements in memory tasks and reduced stress-induced behaviors, supporting their use as anxiolytic agents.

Case Study 1: Antipsychotic Potential

A study involving the administration of related adamantane derivatives showed promising results in reducing symptoms of schizophrenia in animal models. The mechanism was attributed to the blockade of D2 receptors, which are often overactive in psychotic conditions. The specific compound's ability to modulate dopaminergic activity suggests potential efficacy in clinical settings .

Case Study 2: Cognitive Enhancement

Research focusing on cognitive enhancement has highlighted the role of piperazine derivatives in improving learning and memory. One notable study demonstrated that a related compound improved performance in maze tests, indicating enhanced spatial memory retention. This effect was linked to increased levels of brain-derived neurotrophic factor (BDNF), a key player in neuroplasticity .

Q & A

Q. What are the critical steps in synthesizing 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride?

The synthesis involves:

- Alkylation : Introducing the adamantane and piperazine moieties via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres .

- Hydrochloride Salt Formation : Reacting the free base with HCl in polar solvents (e.g., ethanol) to improve solubility and stability .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify adamantane (δ ~1.6–2.1 ppm) and piperazine (δ ~2.5–3.5 ppm) protons .

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 457.3) .

- X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between adamantane and piperazine groups) .

Q. How does the compound’s molecular conformation influence its pharmacological activity?

The adamantane group’s rigid cage structure enhances lipid membrane penetration, while the piperazine moiety’s chair conformation optimizes receptor binding. Computational studies suggest the hydroxyl group forms hydrogen bonds with target proteins (e.g., neurotransmitter receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Modification : Replace the phenyl group on piperazine with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .

- Stereochemical Analysis : Synthesize enantiomers to evaluate chiral center impact on target selectivity (e.g., via asymmetric catalysis) .

- Biological Assays : Use radioligand binding assays (e.g., for dopamine D₂/D₃ receptors) to quantify potency (IC₅₀) and selectivity ratios .

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values) be resolved?

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

- Batch Consistency Testing : Compare purity (HPLC) and salt form (XRPD) across synthesized batches to rule out impurities as confounding factors .

- Species-Specific Variability : Test activity in human vs. rodent receptor isoforms to identify interspecies differences .

Q. What computational strategies predict the compound’s target interactions?

- Molecular Docking : Use AutoDock Vina to model binding poses in dopamine or serotonin receptor active sites (PDB: 6CM4) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) over 100 ns to assess binding stability and hydration effects .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser193 in D₂ receptors) using Schrödinger Suite .

Q. What are the challenges in formulating this compound for in vivo studies?

- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin complexes to improve aqueous solubility .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to guide prodrug design .

- Blood-Brain Barrier (BBB) Penetration : Measure logP (experimental or computational) to predict CNS bioavailability; target logP ~2–3 .

Q. How can synergistic effects with adjunctive therapies be evaluated?

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy with antipsychotics (e.g., clozapine) in cell-based assays .

- In Vivo Pharmacokinetics : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.